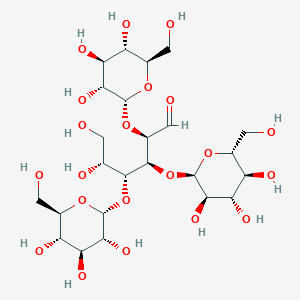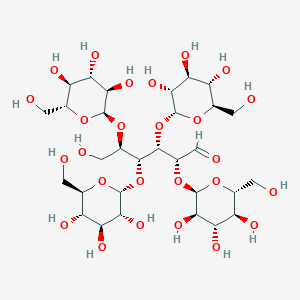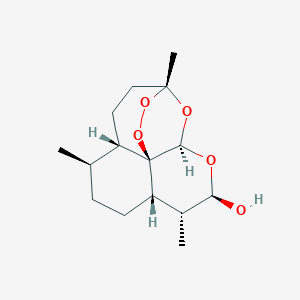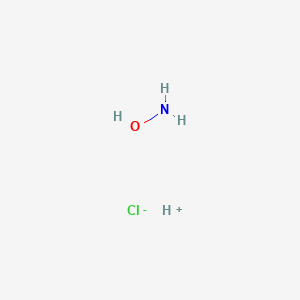
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
Vue d'ensemble
Description
Synthesis Analysis The synthesis of derivatives related to “2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid” often involves steps such as acylation, cyclization, and protection-deprotection strategies. For example, the synthesis of tert-butyloxycarbonyl (Boc) protected amino acids typically employs conditions that preserve the functional integrity of sensitive groups while enabling the introduction of the Boc protecting group. One study described an improved synthesis of a related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, using milder conditions for better selectivity (Badland et al., 2010).
Molecular Structure Analysis The molecular structure of compounds similar to “2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid” is characterized by X-ray crystallography, providing insight into their conformation and stereochemistry. The study of dibenzofuran-based diacids, designed to nucleate β-sheet formation, exemplifies the structural analysis of complex organic molecules (Díaz & Kelly, 1991).
Chemical Reactions and Properties Chemical reactions involving tert-butoxycarbonyl amino acids or their derivatives highlight the versatility and reactivity of these compounds. For instance, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate demonstrates complex reaction sequences involving palladium-catalyzed Suzuki reactions, showcasing the compound's role in the synthesis of targeted molecules (Zhang et al., 2022).
Physical Properties Analysis The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. The thermal and crystallographic studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveal insights into the compound's stability and intermolecular interactions, contributing to the broader knowledge of similar compounds (Singh et al., 2016).
Applications De Recherche Scientifique
Application 1: Dipeptide Synthesis
- Summary of the Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Deprotection of Boc Amino Acids and Peptides
- Summary of the Application : This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Application 3: Protein Assembly
- Summary of the Application : This compound is used in the assembly of proteins .
- Methods of Application : The specific methods of application in protein assembly are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 4: Synthesis of Gramicidin S Cyclic Analogs
- Summary of the Application : This compound is used in the synthesis of gramicidin S cyclic analogs .
- Methods of Application : The specific methods of application in the synthesis of gramicidin S cyclic analogs are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 5: Synthesis of HCV Protease Inhibitor Modified Analogs
- Summary of the Application : This compound is used in the synthesis of HCV protease inhibitor modified analogs .
- Methods of Application : The specific methods of application in the synthesis of HCV protease inhibitor modified analogs are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 6: Synthesis of Peptidic V1a Receptor Agonists
- Summary of the Application : This compound is used in the synthesis of peptidic V1a receptor agonists .
- Methods of Application : The specific methods of application in the synthesis of peptidic V1a receptor agonists are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNOFBMUVBIGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373774 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid | |
CAS RN |
122744-78-9 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122744-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















